molecular formula C14H19N3O2 B11732981 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11732981
M. Wt: 261.32 g/mol
InChI Key: VPUVNWOQJULMMH-UHFFFAOYSA-N
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Description

4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with a pyrazole moiety and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 4-aminomethylbenzene-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and condensation reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted benzene derivatives from electrophilic substitution reactions .

Scientific Research Applications

4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol
  • 4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol

Uniqueness

4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the propyl group on the pyrazole moiety. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(2-propylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C14H19N3O2/c1-2-7-17-12(5-6-16-17)10-15-9-11-3-4-13(18)8-14(11)19/h3-6,8,15,18-19H,2,7,9-10H2,1H3

InChI Key

VPUVNWOQJULMMH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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